molecular formula C26H29N3O6 B3061256 (R)-Nicardipine CAS No. 76093-35-1

(R)-Nicardipine

Cat. No.: B3061256
CAS No.: 76093-35-1
M. Wt: 479.5 g/mol
InChI Key: ZBBHBTPTTSWHBA-XMMPIXPASA-N
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Description

(R)-nicardipine is the R-enantiomer of nicardipine. It has a role as an antihypertensive agent and a calcium channel blocker. It is an enantiomer of a (S)-nicardipine.

Mechanism of Action

Target of Action

®-Nicardipine is a potent calcium channel blocker . Its primary targets are the L-type calcium channels located on the vascular smooth muscle cells . These channels play a crucial role in regulating the contraction and relaxation of the smooth muscle cells, thereby controlling the diameter of the blood vessels and, consequently, blood pressure .

Mode of Action

®-Nicardipine binds to the alpha-1 subunit of the L-type calcium channels, inhibiting the influx of calcium ions into the vascular smooth muscle cells . This inhibition prevents the contraction of the smooth muscle cells, leading to the dilation of the blood vessels . The resulting vasodilation decreases peripheral vascular resistance, which in turn lowers blood pressure .

Biochemical Pathways

The action of ®-Nicardipine primarily affects the calcium signaling pathway. By blocking the L-type calcium channels, it disrupts the influx of calcium ions, a critical second messenger in various cellular processes . This disruption affects the downstream effects of calcium signaling, including muscle contraction and neurotransmitter release .

Pharmacokinetics

The pharmacokinetic properties of ®-Nicardipine involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is well absorbed in the gastrointestinal tract . It is widely distributed in the body tissues, with a high affinity for vascular smooth muscle cells . ®-Nicardipine is primarily metabolized in the liver by the cytochrome P450 enzyme system, and the metabolites are excreted in the urine . These ADME properties influence the bioavailability of ®-Nicardipine, which is crucial for its therapeutic efficacy .

Result of Action

The molecular and cellular effects of ®-Nicardipine’s action involve the relaxation of vascular smooth muscle cells and the dilation of blood vessels . These effects lead to a decrease in peripheral vascular resistance and a reduction in blood pressure . Therefore, ®-Nicardipine is effective in the treatment of conditions such as hypertension and angina pectoris .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ®-Nicardipine. Factors such as temperature and pH can affect the stability of the drug, potentially altering its efficacy . Additionally, individual factors like age, sex, genetic makeup, and the presence of other diseases can influence how a person responds to ®-Nicardipine . For instance, liver diseases can affect the metabolism of ®-Nicardipine, potentially altering its therapeutic effects .

Properties

IUPAC Name

5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O6/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19/h5-12,15,24,27H,13-14,16H2,1-4H3/t24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBHBTPTTSWHBA-XMMPIXPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@H](C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317108
Record name (+)-Nicardipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76093-35-1
Record name (+)-Nicardipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76093-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicardipine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076093351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Nicardipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NICARDIPINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP7NTH0ZW8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

An L1 laminate is prepared as described in Example 1 using a polyisobutylene (PIB) adhesive in place of the silicone adhesive and a Daubert C-150 release liner in place of the Akrosil Biorelease release liner. A nicardipine-enhancer gel formulation is prepared by mixing adequate quantities of nicardipine HCl and Klucel HF® with a 65%/10%/20%/5% (volume percent) mixture of ethanol/ water/glycerine/glycerol monooleate to provide a final gel with a nicardipine concentration of 150 mg/cc and a Klucel level of 1.5% (wt/wt). A nicardipine transdermal system is then prepared as described in Example 1 using the nicardipine-enhancer gel formulation.
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Synthesis routes and methods II

Procedure details

Effect of change in pH of a dextrose solution in the range 3 to 7 pH upon the addition of nicardipine hydrochloride solution was performed by first measuring the initial pH of the individual solutions; thereafter, one (1) volume of nicardipine hydrochloride solution prepared by Example-11 was mixed with nine (9) volumes of dextrose solution and the pH adjusted to a desired value in the range 3 to 7. The pH data are furnished in Table-3; the plot of difference in the pH of nicardipine hydrochloride solution before and after dilution with 5% dextrose solution versus the initial pH of dextrose solution is shown in FIG. 4. For comparison, a similar plot for the pH data reported in U.S. Pat. No. 5,164,405 for buffered and unbuffered nicardipine solution is also provided.
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Synthesis routes and methods III

Procedure details

Nitrendipine (1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-phyridindicarboxylic acid ethyl methyl ester); Nisoldipine (1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 2-methylpropyl ester); Felodipine (4-(2,3-dichlorophenyl)-1,4dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid ethyl methyl ester); Nimodipine (1,4-dihydro-2,6dimethyl-4-(3-nitrophenyl-3,5-pyridinedicarboxylic acid 2-methoxyethyl 1-methylethyl ester); Niludipine; Amlodipine (2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic acid 3-ethyl 5-methyl ester); Flordipine; Ryosidine; FR 7534; Nilvadipine (FR 34235, 2-cyano-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-methyl 5-(1-methylethyl) ester); PY 108-068; and Isradipine (PN 200-110, 4-(4-benxofurazanyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid methyl 1-methyl-ethyl ester).
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1,4-dihydro-2,6dimethyl-4-(3-nitrophenyl-3,5-pyridinedicarboxylic acid 2-methoxyethyl 1-methylethyl ester)
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Synthesis routes and methods IV

Procedure details

Similarly, proceeding as in parts (A)(1) and (B) above but substituting (+)-2,6-dimethyl-3-methoxysulfonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine, (-)-2,6-dimethyl-3-methoxysulfonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine, (+)-2,6-dimethyl-3-dimethylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine, (-)-2,6-dimethyl-3-dimethylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine, (+)-2,6-dimethyl-3-diethylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine, (-)-2,6-dimethyl-3-diisopropylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine, (+)-2,6-dimethyl-3-nitro-4-(2-trifluoromethylphenyl)-5-carboxy-1,4-dihydropyridine, (-)-2,6-dimethyl-3-nitro-4-(2-trifluoromethylphenyl)-5-carboxy-1,4-dihydropyridine, (+)-2,6-dimethyl-3-nitro-4-(4-benzodioxazolyl)-5-carboxy-1,4-dihydropyridine, (-)-2,6-dimethyl-3-nitro-4-(4-benzodioxazolyl)-5-carboxy-1,4-dihydropyridine, (+)-2,6-dimethyl-3-cyano-4-(2-trifluoromethylphenyl)-5-carboxy-1,4-dihydropyridine, or (-)-2,6-dimethyl-3-cyano-4-(2-trifluoromethylphenyl)-5-carboxy-1,4-dihydropyridine, for (+)-2,6-dimethyl-3-methoxycarbonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine, and using methanol, ethanol, isopropanol, the following compounds are prepared:
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Synthesis routes and methods V

Procedure details

Nicardipine (free base) was prepared by mixing nicardipine-HCl (Sigma-Aldrich, St. Louis, USA) with water and ethylacetate, then adding 2M NaOH, separating the ethylacetate phase and evaporating the ethylacetate, yielding amorphous nicardipine base as a yellow oily-tough substance. Crystalline nicardipine base was prepared by mixing amorphous nicardipine base and isopropanole/diisopropyl ether, adding seed crystals and cooling on an ice bath over night to allow crystallization. The formed crystals were separated by filtration, washed and dried.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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